molecular formula C23H24N2O3S2 B4563068 N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-{[(4-methylphenyl)thio]methyl}benzamide

N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-{[(4-methylphenyl)thio]methyl}benzamide

Cat. No.: B4563068
M. Wt: 440.6 g/mol
InChI Key: WCVJBRBUSZILPP-UHFFFAOYSA-N
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Description

N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-{[(4-methylphenyl)thio]methyl}benzamide is a useful research compound. Its molecular formula is C23H24N2O3S2 and its molecular weight is 440.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.12283498 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophysiological Activity

Research has explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating potential applications in developing selective class III agents for arrhythmias treatment (Morgan et al., 1990).

Prodrug Development

Studies on N-methylsulfonamides have investigated their potential as prodrug forms for enhancing the solubility and bioavailability of sulfonamide drugs, showing promising applications in drug formulation (Larsen et al., 1988).

Analytical Chemistry

Research on the nonaqueous capillary electrophoresis of imatinib mesylate and related substances has developed methodologies for the separation and analysis of pharmaceutical compounds, highlighting applications in quality control and pharmaceutical analysis (Ye et al., 2012).

Carbonic Anhydrase Inhibition

Novel acridine and bis acridine sulfonamides have been synthesized and investigated for their inhibitory activity against carbonic anhydrase isoforms, suggesting their use in designing inhibitors for treating conditions like glaucoma or edema (Ulus et al., 2013).

Antimalarial and Antiviral Properties

A study on the reactivity of N-(phenylsulfonyl)acetamide derivatives highlighted their antimalarial activity and potential applications in COVID-19 treatment through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Properties

IUPAC Name

N-[3-[methyl(methylsulfonyl)amino]phenyl]-4-[(4-methylphenyl)sulfanylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S2/c1-17-7-13-22(14-8-17)29-16-18-9-11-19(12-10-18)23(26)24-20-5-4-6-21(15-20)25(2)30(3,27)28/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVJBRBUSZILPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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